molecular formula C10H5BrN2 B8143104 5-Bromoquinoline-4-carbonitrile

5-Bromoquinoline-4-carbonitrile

Cat. No. B8143104
M. Wt: 233.06 g/mol
InChI Key: KTZZNGPMFQVGHF-UHFFFAOYSA-N
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Description

5-Bromoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromoquinoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoquinoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Research : A method for preparing 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles from 2-(2-bromophenyl)-1H-indoles has potential applications in organic synthesis and pharmaceutical research (Kobayashi et al., 2015).

  • Bronchodilator Activity and Lipoprotein Lipase mRNA Expression : The synthesis of 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines shows promising bronchodilator activity and effects on lipoprotein lipase mRNA expression (Okuda et al., 2010).

  • Kinase Inhibition : 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles are potential inhibitors of myosin light chain kinase and epidermal growth factor receptor kinase (Rode et al., 2011).

  • Non-Linear Optical Material : A new fluorescent compound, 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, shows potential as a novel non-linear optical material with high first order hyperpolarizability (Singh et al., 2017).

  • Antimicrobial Activity : A facile synthesis method for 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives demonstrates potential antimicrobial activity (Elkholy & Morsy, 2006).

  • Corrosion Inhibition : Novel quinoline derivatives have shown promising corrosion inhibition properties against iron, with specific compounds demonstrating high binding energy on the surface (Erdoğan et al., 2017).

  • Antitumor Activities : Certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives exhibit promising antitumor activities against various human tumor cell lines, suggesting potential as new cancer treatments (El-Agrody et al., 2012).

  • Optoelectronic, Nonlinear, and Charge Transport Properties : Hydroquinoline derivatives have been identified with promising optoelectronic, nonlinear, and charge transport properties, making them efficient multifunctional materials (Irfan et al., 2020).

  • Cancer Treatment : Orally active inhibitors of EGFR and HER-2 kinases have been developed for cancer treatment, with one compound currently in phase I clinical trials (Wissner et al., 2003).

  • Antifungal Properties : A series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives exhibit promising antifungal properties, with functional group variation influencing their effectiveness (Gholap et al., 2007).

properties

IUPAC Name

5-bromoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZNGPMFQVGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoline-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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